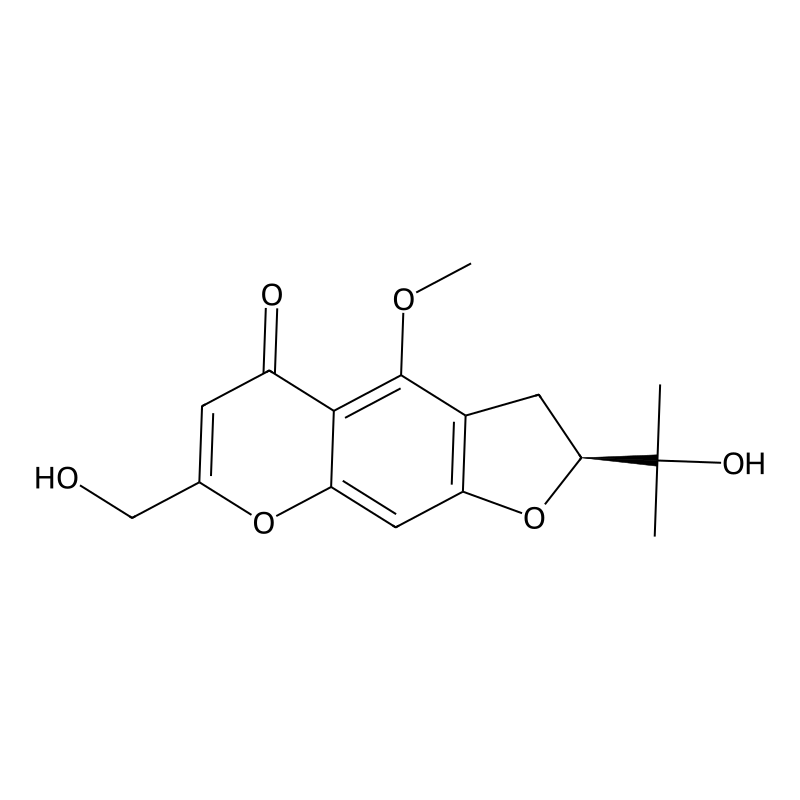

Cimifugin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Cimifugin has been reported in Angelica japonica, Actaea dahurica, and other organisms with data available.

isolated from Saposhnikovia divaricatae; structure in first source

Cimifugin (CAS 37921-38-3) is a highly purified furanochromone aglycone and a primary bioactive effector originally isolated from the roots of Saposhnikovia divaricata. In procurement and material selection, it serves as a critical reference standard and a direct pharmacological agent for anti-inflammatory, analgesic, and dermatological research. Unlike complex botanical mixtures, pure cimifugin provides a defined molecular weight (306.31 g/mol) and consistent solubility in standard organic solvents like DMSO and methanol, enabling precise dosing in high-throughput screening (HTS) and pharmacokinetic modeling [1]. Its established role as a direct modulator of inflammatory pathways, including the potent suppression of nitric oxide (NO) production and NF-κB signaling, makes it a high-priority compound for laboratories requiring reproducible, matrix-independent biological readouts [2].

Research Fit

References

- [1] Wang X, et al. Pharmacokinetics of Cimifugin in Rat Plasma after Oral Administration of the Extract of Saposhnikovia divaricatae Root. Arzneimittelforschung, 2011; 61(10): 574-578.

- [2] Jiang X, et al. Cimifugin inhibits allergic contact dermatitis by regulating type 2 cytokines. Pharmacol Clin Chin Mater Med, 2014; 30: 28-29.

Procuring crude Saposhnikovia divaricata extracts or the more abundant glycoside precursor, prim-O-glucosylcimifugin, introduces significant experimental variability that pure cimifugin avoids. Prim-O-glucosylcimifugin is highly hydrophilic, resulting in poor direct cellular permeability (low Papp in Caco-2 models) and low oral bioavailability [1]. In vivo, the glycoside relies heavily on unpredictable deglycosylation by intestinal microbiota to convert into the active aglycone, cimifugin, before systemic absorption can occur [2]. Consequently, utilizing the glycoside or crude extracts in direct in vitro cellular assays often yields false negatives or highly variable dose-response curves. Procuring pure cimifugin bypasses this microbiome-dependent metabolic bottleneck, ensuring immediate target engagement, predictable pharmacokinetics, and reliable assay reproducibility [3].

Substitution Risk

- PGCN (prim-O-glucosylcimifugin) Requires glucoside cleavage; may introduce variable biotransformation and lower systemic exposure.

- GML (4′-O-β-D-glucosyl-5-O-methylvisamminol) Pharmacologically inert after oral administration; does not replicate cimifugin's pathway targets.

- Co-occurring coumarins (psoralen, bergapten, imperatorin) May not support pruritus model endpoints; lack TRPV4/MrgprA3 interaction profile.

References

- [1] Zhao B, et al. Intestinal permeability of the constituents from the roots of Saposhnikovia divaricata in the human Caco-2 cell monolayer model. Planta Med. 2011; 77(14): 1531-1535.

- [2] Jia P, et al. Comparative pharmacokinetics of prim-O-glucosylcimifugin and cimifugin by liquid chromatography-mass spectrometry. Biomed Chromatogr. 2012; 26(10): 1234-1240.

- [3] Zhao X. Studies on effects of calycosin-7-O-beta-D-glucoside on prim-O-glucosylcimifugin and cimifugin in vivo pharmacokinetics. China J Chin Mat Med. 2014; 39(22): 4669-4673.

Intestinal Permeability & Bioavailability

In comparative pharmacokinetic and Caco-2 cell monolayer studies, the aglycone cimifugin demonstrates significantly higher apparent permeability (Papp) and systemic exposure compared to its glycoside counterpart, prim-O-glucosylcimifugin. Because the glycoside requires enzymatic cleavage by gut flora, its direct cellular absorption is severely limited. Administering pure cimifugin directly yields a rapid, predictable Cmax and higher AUC, bypassing this metabolic bottleneck [1]. This makes cimifugin the mandatory choice for in vitro cell assays where microbiome metabolism is absent, preventing the false negatives associated with testing unmetabolized glycosides [2].

| Evidence Dimension | Cellular Permeability and Systemic Exposure |

| Target Compound Data | Cimifugin (Aglycone): High Caco-2 Papp, rapid Cmax |

| Comparator Or Baseline | Prim-O-glucosylcimifugin (Glycoside): Low Papp, delayed/variable Cmax dependent on gut flora |

| Quantified Difference | Eliminates microbiome-dependent metabolic lag, ensuring direct cellular uptake |

| Conditions | Caco-2 cell monolayer models and in vivo oral pharmacokinetic profiling |

Procuring the aglycone ensures direct target engagement in cell-based assays, preventing the false negatives common when testing un-metabolized glycosides in vitro.

Anti-Inflammatory Potency via NO Inhibition

Cimifugin provides potent, quantifiable inhibition of inflammatory mediators, acting as a direct effector molecule. In LPS-stimulated macrophage models, pure cimifugin effectively suppresses nitric oxide (NO) production with an IC50 in the range of 6 to 20 µM, depending on the specific assay conditions [1]. In contrast, crude botanical extracts exhibit highly variable IC50 values due to fluctuating concentrations of active aglycones and the presence of matrix interferents [2].

| Evidence Dimension | Nitric Oxide (NO) Production Inhibition (IC50) |

| Target Compound Data | Cimifugin: IC50 ~ 6 - 20 µM |

| Comparator Or Baseline | Crude Radix Saposhnikoviae Extract: Highly variable, often >100 µg/mL equivalent |

| Quantified Difference | Provides a precise, low-micromolar inhibitory baseline without matrix interference |

| Conditions | LPS-stimulated macrophage in vitro assays |

Allows researchers to establish precise dose-response curves without the confounding matrix effects of crude botanical extracts.

Assay Stability & Matrix Compatibility

As a purified small molecule (MW 306.31), cimifugin exhibits excellent solubility in DMSO and methanol, remaining stable in solution for extended periods when stored correctly . Crude extracts containing a mixture of chromones, coumarins, and polysaccharides often suffer from precipitation in aqueous assay buffers, leading to optical interference in colorimetric and fluorometric readouts. Utilizing pure cimifugin ensures an optically clear, stable matrix for high-throughput screening [1].

| Evidence Dimension | Assay Matrix Compatibility and Solubility |

| Target Compound Data | Pure Cimifugin: Complete solubility in DMSO/assay buffer, no optical interference |

| Comparator Or Baseline | Crude Botanical Extracts: Prone to precipitation and optical quenching |

| Quantified Difference | Eliminates extract-driven optical artifacts in automated readouts |

| Conditions | Standard 96-well and 384-well plate colorimetric/fluorometric assays |

Critical for procurement in high-throughput screening environments where compound precipitation invalidates automated readouts.

Dermatological & Anti-Inflammatory Screening

Because it bypasses the need for microbial deglycosylation, cimifugin is the ideal procurement choice for direct application to keratinocyte or macrophage cell lines to study NF-κB and MAPK pathway inhibition [1].

Pharmacokinetic Reference Standard

Used as a high-permeability benchmark and primary analyte for LC-MS/MS quantification when studying the metabolism of furanochromones and the in vivo conversion of prim-O-glucosylcimifugin [2].

QC Marker for Botanical Standardization

Serves as a mandatory, high-purity analytical standard for the quantitative HPLC/UPLC assessment of Saposhnikovia divaricata raw materials and finished pharmaceutical formulations .

Application Fit Matrix

References

- [1] Jiang X, et al. Cimifugin inhibits allergic contact dermatitis by regulating type 2 cytokines. Pharmacol Clin Chin Mater Med, 2014; 30: 28-29.

- [2] Jia P, et al. Comparative pharmacokinetics of prim-O-glucosylcimifugin and cimifugin by liquid chromatography-mass spectrometry. Biomed Chromatogr. 2012; 26(10): 1234-1240.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types